molecular formula C18H19NO3 B7960841 Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate

Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate

Cat. No.: B7960841
M. Wt: 297.3 g/mol
InChI Key: UEWNDWDNPAFKLB-UHFFFAOYSA-N
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Description

Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method is the esterification of 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetic acid.

    Reduction: 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}ethanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl rings may also play a role in binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-{4-[3-(ethylcarbamoyl)phenyl]phenyl}acetate is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. Its ester group and substituted phenyl rings make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-19-18(21)16-6-4-5-15(12-16)14-9-7-13(8-10-14)11-17(20)22-2/h4-10,12H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWNDWDNPAFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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